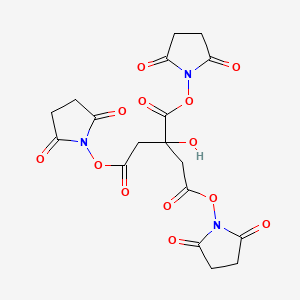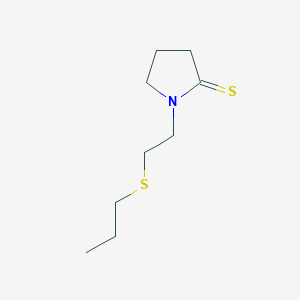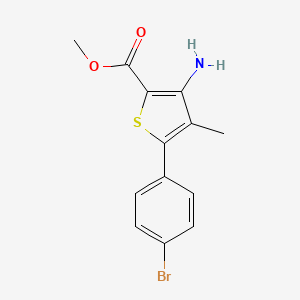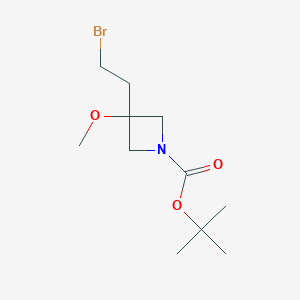![molecular formula C11H10ClF6NO3 B12860794 4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenacylamine hydrochloride](/img/structure/B12860794.png)
4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenacylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenacylamine hydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a phenacylamine core substituted with trifluoromethoxy and trifluoroethoxy groups, making it a subject of interest in medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenacylamine hydrochloride typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the following steps:
Formation of the Trifluoromethoxy Intermediate: This step involves the reaction of a suitable phenol derivative with trifluoromethoxy reagents under controlled conditions.
Introduction of the Trifluoroethoxy Group: The intermediate is then reacted with a trifluoroethoxy reagent, often in the presence of a base, to introduce the trifluoroethoxy group.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenacylamine moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the trifluoromethoxy and trifluoroethoxy groups, potentially leading to the formation of simpler derivatives.
Substitution: The phenacylamine core can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts and specific solvents to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenacylamine oxides, while reduction can produce simpler amine derivatives.
Applications De Recherche Scientifique
4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenacylamine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism by which 4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenacylamine hydrochloride exerts its effects is largely dependent on its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The trifluoromethoxy and trifluoroethoxy groups enhance the compound’s ability to interact with hydrophobic pockets within these targets, potentially leading to modulation of their activity.
Comparaison Avec Des Composés Similaires
- 4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile
- 3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzenamine
Comparison: Compared to similar compounds, 4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenacylamine hydrochloride is unique due to its specific substitution pattern and the presence of the phenacylamine moiety
Propriétés
Formule moléculaire |
C11H10ClF6NO3 |
|---|---|
Poids moléculaire |
353.64 g/mol |
Nom IUPAC |
2-amino-1-[4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenyl]ethanone;hydrochloride |
InChI |
InChI=1S/C11H9F6NO3.ClH/c12-9(21-11(15,16)17)10(13,14)20-7-3-1-6(2-4-7)8(19)5-18;/h1-4,9H,5,18H2;1H |
Clé InChI |
AKCYWMHPOQGRPV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)CN)OC(C(OC(F)(F)F)F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


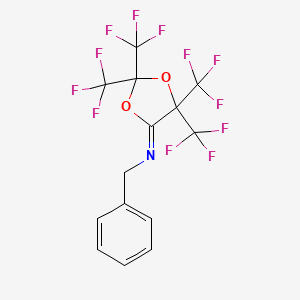
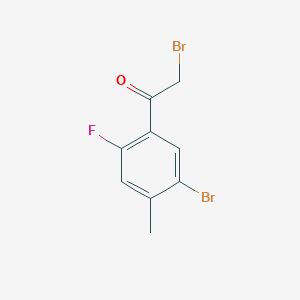
![5-[3-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione](/img/structure/B12860741.png)

![(E)-2-[2-amino-4-(trifluoromethyl)phenyl]-3-(2,4-dichlorophenyl)prop-2-enoic acid](/img/structure/B12860759.png)
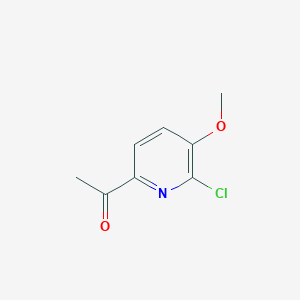
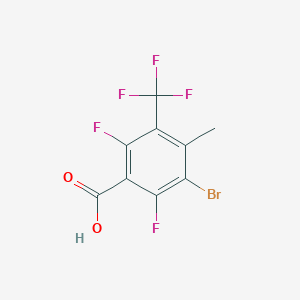
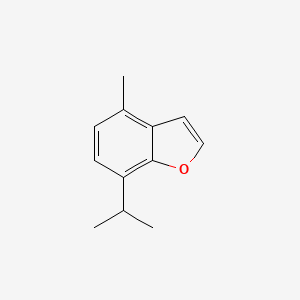
![2-(Difluoromethoxy)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B12860784.png)
